Home > Products > Screening Compounds P98722 > 2-Methylthio ATP tetrasodium
2-Methylthio ATP tetrasodium -

2-Methylthio ATP tetrasodium

Catalog Number: EVT-10895812
CAS Number:
Molecular Formula: C11H14N5Na4O13P3S
Molecular Weight: 641.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methylthio adenosine triphosphate tetrasodium is a synthetic derivative of adenosine triphosphate, distinguished by the replacement of an oxygen atom with a methylthio group. This compound functions primarily as a non-specific agonist for P2 receptors, which play crucial roles in various physiological processes, including platelet aggregation and inflammation. The compound is utilized extensively in scientific research to explore the dynamics of P2 receptor activity and its implications in cellular signaling pathways .

Source and Classification

The compound is classified under bioactive compounds and is recognized for its role in biochemistry and pharmacology. It is commonly sourced from chemical suppliers specializing in biochemical reagents, such as BioCat GmbH and Tocris Bioscience, where it is available for research purposes . The chemical formula for 2-Methylthio adenosine triphosphate tetrasodium is C11H18N5Na4O13P3SC_{11}H_{18}N_{5}Na_{4}O_{13}P_{3}S with a CAS number of 100020-57-3 .

Synthesis Analysis

Methods

The synthesis of 2-Methylthio adenosine triphosphate tetrasodium typically involves two main steps: methylation of adenosine triphosphate followed by the introduction of a thio group.

  1. Methylation: Adenosine triphosphate is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide. This reaction introduces a methyl group into the molecule.
  2. Thio Group Introduction: The methylated adenosine triphosphate is then reacted with a thiol reagent, such as sodium hydrosulfide, to replace one of the oxygen atoms with a sulfur atom, thereby forming the methylthio group.

Technical Details

Adenosine Triphosphate+Methylating AgentMethylated ATP\text{Adenosine Triphosphate}+\text{Methylating Agent}\rightarrow \text{Methylated ATP}
Methylated ATP+Thiol Reagent2 Methylthio ATP tetrasodium\text{Methylated ATP}+\text{Thiol Reagent}\rightarrow \text{2 Methylthio ATP tetrasodium}
Molecular Structure Analysis

Structure

The molecular structure of 2-Methylthio adenosine triphosphate tetrasodium features a central adenosine moiety with three phosphate groups attached. The key modification is the presence of a methylthio group at the second position of the ribose sugar.

Data

  • Molecular Weight: Approximately 507.25 g/mol
  • Chemical Formula: C11H18N5Na4O13P3SC_{11}H_{18}N_{5}Na_{4}O_{13}P_{3}S
  • CAS Number: 100020-57-3 .
Chemical Reactions Analysis

Reactions

2-Methylthio adenosine triphosphate tetrasodium participates in several chemical reactions:

  1. Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: The compound can undergo reduction to revert to adenosine triphosphate using reducing agents such as sodium borohydride.
  3. Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions, allowing for diverse derivatives to be synthesized.

Technical Details

Common reagents and conditions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophiles: Various nucleophiles depending on desired products.
Mechanism of Action

2-Methylthio adenosine triphosphate tetrasodium acts as an agonist for P2 receptors, particularly influencing P2Y receptors involved in cellular signaling. Upon binding to these receptors, it activates intracellular pathways that lead to physiological responses such as:

  • Platelet aggregation
  • Inflammatory responses

The compound exhibits noncompetitive inhibition of adenosine diphosphate-induced platelet aggregation, highlighting its significance in studying thrombosis and related conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: More stable than its parent compound, adenosine triphosphate, making it suitable for various experimental applications.
  • Reactivity: Exhibits reactivity characteristic of nucleotides, particularly in phosphorylation reactions.

Relevant data indicate that 2-Methylthio adenosine triphosphate tetrasodium retains biological activity while being more resistant to enzymatic degradation compared to standard adenosine triphosphate .

Applications

The applications of 2-Methylthio adenosine triphosphate tetrasodium span various scientific fields:

  • Biochemistry: Used extensively to investigate P2 receptor functions and their implications in cellular signaling pathways.
  • Pharmacology: Assists in drug development targeting P2 receptors for therapeutic interventions related to inflammation and thrombosis.
  • Diagnostics: Employed in assays designed to measure P2 receptor activity or related biochemical processes.

Research utilizing this compound continues to enhance understanding of purinergic signaling and its potential therapeutic applications .

P2 Receptor Pharmacology of 2-Methylthio-ATP Tetrasodium

Agonist Activity at P2 Receptor Subtypes

2-Methylthioadenosine triphosphate tetrasodium salt (2-Methylthio-ATP tetrasodium) functions as a broad-spectrum purinergic agonist with distinct selectivity profiles across P2 receptor subtypes. This thiophosphate-modified analog of adenosine triphosphate exhibits enhanced metabolic stability compared to endogenous adenosine triphosphate due to the methylthio substitution at the C2 position of the adenine ring, which sterically hinders ectonucleotidase-mediated hydrolysis [1] [8]. Its interactions are particularly significant at P2Y G-protein-coupled receptors and P2X ligand-gated ion channels, where it demonstrates nanomolar to micromolar potency.

Activation of P2Y1 and P2X2 Receptors

2-Methylthio-ATP tetrasodium exhibits high potency at the P2Y1 receptor subtype, a Gq/11-coupled receptor that mobilizes intracellular calcium upon activation. In calcium mobilization assays using human embryonic kidney 293 cells stably transfected with the rat P2Y1 receptor, 2-Methylthio-ATP tetrasodium demonstrated an exceptionally low half-maximal effective concentration value of 4.5 nM, indicating superior receptor affinity compared to endogenous adenosine triphosphate [6] [9]. This high potency arises from the methylthio group’s favorable interactions within the orthosteric binding pocket, enhancing receptor recognition and G-protein coupling efficiency [8].

At ionotropic P2X2 receptors, 2-Methylthio-ATP tetrasodium acts as a full agonist but with reduced efficacy compared to its effects at P2Y1 receptors. Electrophysiological studies reveal that it evokes inward cation currents with approximately 60% of the maximal response elicited by adenosine triphosphate [6]. This partial agonism is attributed to distinct activation kinetics and receptor desensitization patterns compared to adenosine triphosphate. The compound’s dual activity across receptor families (metabotropic P2Y1 and ionotropic P2X2) enables researchers to probe convergent purinergic signaling pathways in neuronal, muscular, and secretory tissues where these subtypes are co-expressed [6] [8].

Comparative Efficacy Against Endogenous Adenosine Triphosphate and Analogues

The pharmacological profile of 2-Methylthio-ATP tetrasodium reveals significant differences in receptor activation potency relative to natural nucleotides and commonly used synthetic analogs. As detailed in Table 1, its potency surpasses that of adenosine triphosphate at multiple purinergic receptor subtypes, particularly at P2Y1 receptors where it demonstrates 150–200-fold greater activity than adenosine diphosphate in cyclic adenosine monophosphate inhibition assays [4] [9].

Table 1: Relative Agonist Potency of 2-Methylthio-ATP Tetrasodium at Key P2 Receptor Subtypes

Receptor SubtypeEndogenous Ligand2-Methylthio-ATP EC₅₀Adenosine Triphosphate EC₅₀Potency Ratio
P2Y1Adenosine diphosphate4.5 nM~10 μM~2222-fold
P2X2Adenosine triphosphate1.2 μM0.8 μM0.67-fold
P2Y12Adenosine diphosphate>10 μM*Not applicableLow activity

Data compiled from [1] [6] [9]; *Denotes minimal activity at concentrations effective for P2Y1 activation

Compared to other stable adenosine triphosphate analogs, 2-Methylthio-ATP tetrasodium displays unique selectivity patterns. While α,β-methylene adenosine triphosphate shows preference for P2X1/P2X3 receptors, 2-Methylthio-ATP tetrasodium exhibits greater relative activity at G protein-coupled P2Y receptors [8]. This distinct selectivity makes it particularly valuable for discriminating P2Y-mediated responses in tissues expressing multiple purinergic receptor subtypes. However, researchers must account for its variable metabolism across tissue types—while largely resistant to ectonucleotidases, trace conversion to 2-methylthioadenosine diphosphate by CD39-family nucleotidases may contribute to observed effects through P2Y1 receptors in platelet-rich environments [4] [8].

Non-Competitive Inhibition Mechanisms in Platelet Aggregation

Beyond its agonist properties, 2-Methylthio-ATP tetrasodium exhibits complex modulatory effects on platelet function through non-competitive inhibition of adenosine diphosphate-induced aggregation. This inhibition occurs independently of its direct agonism and displays distinct pharmacological characteristics from classical competitive antagonists [1] [6].

Allosteric Modulation of Platelet Receptors

The compound inhibits adenosine diphosphate-induced platelet aggregation without competing for the primary adenosine diphosphate binding site on the P2Y12 receptor. Radioligand binding studies using 2-Methylthio-[β-³²P]adenosine diphosphate demonstrate that unlabeled 2-Methylthio-ATP tetrasodium binds reversibly to a high-affinity site (dissociation constant ≈15 nM) distinct from the adenosine diphosphate binding domain [4]. This secondary site exhibits approximately 200-fold greater affinity for 2-Methylthio-ATP tetrasodium compared to adenosine diphosphate, explaining its potent functional effects despite low receptor occupancy.

The molecular mechanism involves negative allosteric modulation of the P2Y12 receptor. When 2-Methylthio-ATP tetrasodium occupies this high-affinity site, it induces conformational changes that uncouple the receptor from its downstream Gαᵢ signaling pathway, thereby attenuating adenylate cyclase inhibition and cyclic adenosine monophosphate suppression [4] [6]. This allosteric action is further evidenced by sensitivity to thiol-reactive agents: pretreatment with p-mercuribenzene sulphonate abolishes 2-Methylthio-ATP tetrasodium's inhibitory effects on cyclic adenosine monophosphate regulation without affecting platelet shape change, confirming distinct binding domains for aggregation versus adenylate cyclase modulation [4].

Functional Antagonism of Adenosine Diphosphate-Mediated Aggregation Pathways

2-Methylthio-ATP tetrasodium functionally antagonizes platelet aggregation through integrated effects on multiple purinergic targets. At subthreshold concentrations (0.1–1 μM), it desensitizes P2Y1 receptors responsible for intracellular calcium mobilization and shape change, thereby interrupting the initial phase of platelet activation [1]. Simultaneously, its allosteric inhibition of P2Y12 signaling blocks the sustained amplification of aggregation responses.

Table 2: Mechanisms of 2-Methylthio-ATP Tetrasodium in Inhibiting Platelet Aggregation

TargetMechanismFunctional Consequence
High-Affinity SiteAllosteric inhibition of P2Y12 signalingPrevents cyclic adenosine monophosphate suppression
P2Y1 ReceptorCompetitive agonism/desensitizationBlocks calcium mobilization and shape change
EctonucleotidasesSubstrate competition (indirect)Reduces adenosine diphosphate generation from adenosine triphosphate

This multilevel inhibition results in non-competitive kinetics: increasing adenosine diphosphate concentrations fail to overcome the inhibitory effect of 2-Methylthio-ATP tetrasodium, and maximal aggregation is suppressed in a concentration-dependent manner [1] [6]. The inhibition is physiologically significant as it occurs at concentrations (half-maximal inhibitory concentration ≈0.5–1 μM) achievable in pharmacological studies without inducing platelet activation—a distinct advantage over adenosine triphosphate, which exhibits biphasic effects (pro-aggregatory at low concentrations via P2Y1; anti-aggregatory at higher concentrations via P2Y12 modulation) [4]. This functional profile establishes 2-Methylthio-ATP tetrasodium as a critical pharmacological tool for dissecting adenosine diphosphate-dependent thrombotic pathways without confounding agonist effects inherent to other purinergic modulators.

Properties

Product Name

2-Methylthio ATP tetrasodium

IUPAC Name

tetrasodium;[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C11H14N5Na4O13P3S

Molecular Weight

641.20 g/mol

InChI

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6+,7?,10-;;;;/m1..../s1

InChI Key

UEEFBRHXFDJPTA-KSYRULCJSA-J

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.